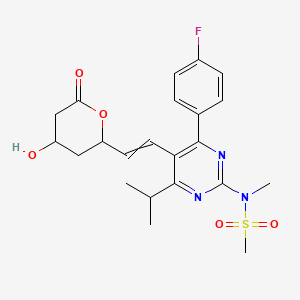
ent-Rosuvastatin Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Rosuvastatin Lactone: is a degradation product of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. Rosuvastatin itself is known for its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and preventing cardiovascular diseases. The lactone form of Rosuvastatin is formed through intramolecular esterification mechanisms and is a significant degradation product under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Lactone involves the degradation of Rosuvastatin calcium under specific conditions. The degradation can be induced by thermal, light, and acidic conditions, leading to the formation of the lactone form . The process typically involves the use of chromatographic techniques to identify and quantify the degradation products. The reaction conditions include the use of aprotic solvents like acetonitrile and water mixtures, which facilitate the conversion of Rosuvastatin to its lactone form .
Industrial Production Methods: Industrial production methods for Rosuvastatin and its intermediates involve various synthetic routes. One method includes the use of Cs salts (acetate, lactate, aspartate, and glutamate) for the preparation of Rosuvastatin calcium-loaded nanoparticles by spray drying . Another method involves a one-pot manufacturing process from the Rosuvastatin ester or lactone intermediate .
Chemical Reactions Analysis
Types of Reactions: ent-Rosuvastatin Lactone undergoes several chemical reactions, including:
Oxidation: The lactone form can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the lactone back to its acid form.
Hydrolysis: Acid hydrolysis can convert the lactone form back to Rosuvastatin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic conditions, such as the use of hydrochloric acid, facilitate hydrolysis.
Major Products Formed:
Oxidation: Oxidized derivatives of the lactone form.
Reduction: Rosuvastatin.
Hydrolysis: Rosuvastatin.
Scientific Research Applications
ent-Rosuvastatin Lactone has several scientific research applications:
Chemistry: Used in studies to understand the stability and degradation pathways of statins.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Studied for its potential side effects and interactions with other medications.
Industry: Used in the development of analytical methods for the determination of statin degradation products.
Mechanism of Action
The mechanism of action of ent-Rosuvastatin Lactone involves its interaction with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol synthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to increased expression of LDL receptors on hepatocyte membranes and enhanced catabolism of LDL .
Comparison with Similar Compounds
- Lovastatin Lactone
- Simvastatin Lactone
- Atorvastatin Lactone
- Pravastatin Lactone
- Fluvastatin Lactone
Comparison: ent-Rosuvastatin Lactone is unique in its high efficacy and stability compared to other statin lactones. It has a longer half-life and greater hepatoselectivity, making it more effective in reducing LDL-C levels . Additionally, it is less susceptible to metabolism by the cytochrome P450 system, reducing the potential for drug-drug interactions .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
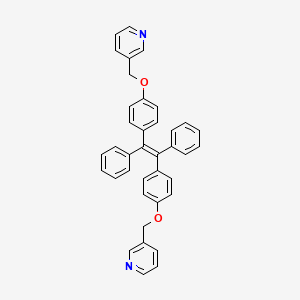
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
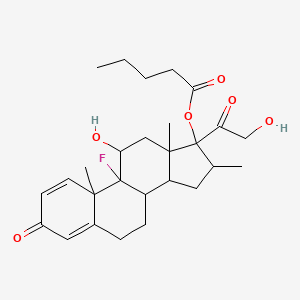
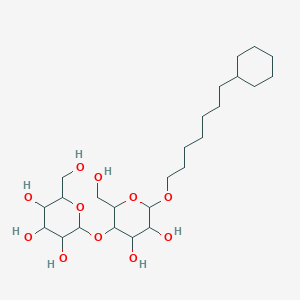
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
![(S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenyl-2-pentyl]pyrrolidine-2-carboxamide](/img/structure/B13397721.png)
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)

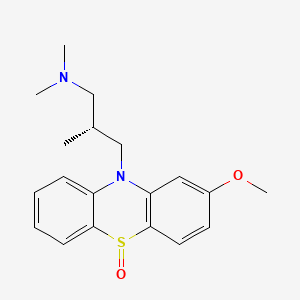

![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)

